molecular formula C26H24N2O5 B6490336 N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide CAS No. 888449-61-4

N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B6490336
CAS No.: 888449-61-4
M. Wt: 444.5 g/mol
InChI Key: UQNATNHLWYSQKJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by:

  • Benzofuran core: A fused bicyclic aromatic system with oxygen in the furan ring.
  • Carboxamide substituent: At position 2, linked to a 2-ethoxyphenyl group.
  • Acetamido side chain: At position 3, featuring a 3-methylphenoxy moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-3-31-22-14-7-5-12-20(22)27-26(30)25-24(19-11-4-6-13-21(19)33-25)28-23(29)16-32-18-10-8-9-17(2)15-18/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNATNHLWYSQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzofuran Carboxamide Family

a) 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()
  • Key Features: Fluorophenyl (electron-withdrawing) at position 2. Cyclopropyl group (ring strain, conformational rigidity) at position 3.
  • Comparison: The fluorophenyl group may enhance metabolic stability compared to the ethoxyphenyl group in the target compound.
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Trifluoromethyl group (strong electron-withdrawing, lipophilic). Methoxyphenyl acetamide (similar to the target’s ethoxyphenyl group).
  • Comparison :
    • Trifluoromethyl enhances resistance to oxidative metabolism but may reduce aqueous solubility.
    • Methoxy vs. ethoxy: Ethoxy’s larger size in the target compound could improve membrane permeability but increase steric hindrance.

Compounds with Similar Acetamido Side Chains

a) DFL20656 ()
  • Structure : Imidazole-containing acetamido side chain with methoxybenzyl and tetrahydrofuran groups.
  • Comparison :
    • Imidazole enables hydrogen bonding and metal coordination, absent in the target compound.
    • Methoxybenzyl group shares similarities with the target’s ethoxyphenyl but lacks the ethyl chain’s flexibility.
b) N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide ()
  • Key Features: Bicyclo[1.1.1]pentane (high rigidity, 3D structure). Chlorophenoxy group (electron-withdrawing, enhances binding to hydrophobic pockets).
  • Comparison: Bicyclo structure may improve binding specificity but complicate synthesis. Chlorophenoxy vs. methylphenoxy: Chlorine’s electronegativity could strengthen receptor interactions compared to the target’s methyl group.
Table 1: Comparative Overview
Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Benzofuran 2-ethoxyphenyl, 3-methylphenoxy 394.47 Under investigation
Compound Benzofuran 4-fluorophenyl, cyclopropyl Not reported Kinase inhibition
Compound Benzothiazole Trifluoromethyl, methoxyphenyl Not reported Antimicrobial/anticancer
DFL20656 () Imidazole-pyridine Methoxybenzyl, tetrahydrofuran Not reported B1 receptor modulation
Compound Bicyclopentane Chlorophenoxy, cyclobutane Not reported Cancer therapy
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Ethoxy (target) and methoxy () are electron-donating, enhancing solubility, while fluorine () and chlorine () improve binding but reduce bioavailability.
  • Rigidity vs. Flexibility : Bicyclo () and cyclopropyl () groups favor target specificity, whereas the target compound’s ethoxyphenyl may balance flexibility and binding.
  • Synthetic Complexity : Benzothiazole () and bicyclopentane () derivatives require specialized synthetic routes, whereas the target compound’s benzofuran core is more accessible.

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